Weak Human PMI Inhibition Defines a Distinct Activity Profile vs. Potent In-Class Inhibitors
The compound demonstrates only marginal inhibition of human phosphomannose isomerase (PMI), with a reported IC50 of 50,000 nM (50 µM) in a G6PD-NADPH-coupled high-throughput screening assay [1]. This is in stark contrast to potent, tool-grade PMI inhibitors such as Thr101 (IC50 = 2.9 µM) and ML089 (IC50 = 1.3 µM), positioning the target compound as a weak, non-optimized screening hit rather than a lead-like molecule for PMI-focused research .
| Evidence Dimension | Inhibitory potency against human phosphomannose isomerase (PMI) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 µM) |
| Comparator Or Baseline | Thr101: IC50 = 2,900 nM (2.9 µM); ML089: IC50 = 1,300 nM (1.3 µM) |
| Quantified Difference | ~17-fold less potent than Thr101; ~38-fold less potent than ML089 |
| Conditions | Human PMI; G6PD-NADPH-coupled assay; pH 7.4; 2°C (Target Compound) vs. standard PMI assay conditions (comparators) |
Why This Matters
This quantifies the compound's marginal PMI activity, allowing researchers to exclude it for PMI-related target engagement studies and select appropriate potent controls.
- [1] BindingDB. BDBM34597: 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile. Affinity Data: IC50 = 5.00E+4 nM for Human Mannose-6-phosphate Isomerase. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=34597 View Source
